molecular formula C10H10N2OS2 B4835985 5-ETHYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

5-ETHYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B4835985
M. Wt: 238.3 g/mol
InChI Key: FASPABWVAQVERT-UHFFFAOYSA-N
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Description

5-ETHYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that contains both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These activities suggest that thiazole derivatives interact with a wide range of molecular targets.

Mode of Action

Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors . The thiazole ring’s aromaticity allows it to undergo electrophilic and nucleophilic substitution reactions , which could play a role in its interaction with its targets.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide, have been shown to exhibit enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase . These interactions are crucial as they can influence neurotransmitter levels and potentially offer therapeutic benefits for neurological disorders.

Cellular Effects

The effects of 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide may affect the expression of genes involved in cell cycle regulation, further impacting cellular proliferation and survival.

Molecular Mechanism

At the molecular level, 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with acetylcholinesterase results in the inhibition of this enzyme, thereby increasing acetylcholine levels in the synaptic cleft . This mechanism is particularly relevant for conditions such as Alzheimer’s disease, where acetylcholine levels are typically reduced.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that thiazole derivatives, including 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide, maintain their stability under various conditions, ensuring consistent biochemical activity . Prolonged exposure may lead to degradation, which could alter its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits without significant adverse effects. Higher doses could lead to toxicity and adverse reactions . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall biochemical activity . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its cellular uptake and distribution . These interactions can affect its localization and accumulation, influencing its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

The synthesis of 5-ETHYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves the reaction of 5-ethylthiophene-2-carboxylic acid with thiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

5-ETHYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

5-ETHYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

5-ETHYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-ethyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-2-7-3-4-8(15-7)9(13)12-10-11-5-6-14-10/h3-6H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASPABWVAQVERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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